2-amino-2-(2-chlorophenyl)propanoic Acid
CAS No.: 500698-02-2
Cat. No.: VC7113675
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 500698-02-2 |
---|---|
Molecular Formula | C9H10ClNO2 |
Molecular Weight | 199.63 |
IUPAC Name | 2-amino-2-(2-chlorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13) |
Standard InChI Key | AASPGTOXCQXNOQ-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1Cl)(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propanoic acid backbone substituted with an amino group and a 2-chlorophenyl ring at the α-carbon (Figure 1). The SMILES notation underscores its branched structure, while the InChIKey AASPGTOXCQXNOQ-UHFFFAOYSA-N
provides a unique identifier for computational studies . Chirality arises from the α-carbon, yielding enantiomers critical for biological activity. PubChem lists the DL-form (racemic mixture), though enantioselective synthesis remains an area of exploration .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 199.63 g/mol | |
Molecular Formula | ||
IUPAC Name | 2-amino-2-(2-chlorophenyl)propanoic acid | |
SMILES | CC(C1=CC=CC=C1Cl)(C(=O)O)N | |
Melting Point | Not reported | – |
Synthesis and Manufacturing
Enantioselective Synthesis
Recent advances leverage biocatalysts for asymmetric synthesis. The enzymatic resolution of racemic mixtures, as demonstrated in , involves lipases or esterases to hydrolyze specific enantiomers. For example, incubating a racemic ester with Candida antarctica lipase B selectively deprotects the (R)-enantiomer, yielding enantiopure 2-amino-2-(2-chlorophenyl)propanoic acid after acid hydrolysis . Reaction conditions (pH 7–9, 30–50°C) optimize enzyme activity while minimizing racemization .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Alkylation | KCO, CHCN, rt | 62% | |
Enzymatic Resolution | Lipase B, pH 8, 40°C | 45% ee | |
Deprotection | HCl/EtOAc | 85% |
Future Directions
Chirality and Bioactivity
Resolving enantiomers and testing their antiplatelet activity could unveil structure-activity relationships. Molecular docking studies using the P2Y receptor (PDB: 4NTJ) may predict which enantiomer favors binding.
Formulation Strategies
Encapsulation in lipid nanoparticles or conjugation to polyethylene glycol (PEG) could enhance solubility and half-life. Preliminary data in show PEGylated analogs increasing bioavailability by 40% in murine models.
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